molecular formula C7H11ClFN3O2S B2956929 N-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride CAS No. 2411250-75-2

N-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride

Cat. No.: B2956929
CAS No.: 2411250-75-2
M. Wt: 255.69
InChI Key: YBHUTAFREDAMTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1,3-dimethylpyrazole is an organic compound with the formula C5H7ClN2. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents .


Synthesis Analysis

Syntheses of two new multidentate poly ((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands have been carried out by alkylation process of pyrazoles with poly (bromomethyl) using the t-BuOK/THF .


Molecular Structure Analysis

The crystalline structure of one compound was completely determined by single-crystal X-ray diffraction at 111 K and room temperature together with the isobaric thermal expansion .


Chemical Reactions Analysis

The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate. The results demonstrated that factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .


Physical and Chemical Properties Analysis

5-Chloro-1,3-dimethylpyrazole has a molecular weight of 130.575 .

Mechanism of Action

Complex L1/Cu (CH3COO)2, in the 1:2 molar ratio, exhibits the highest activity towards oxidation of catechol to its corresponding quinone with a rate of 4.46 μmol l−1 min−1 .

Properties

IUPAC Name

N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClFN3O2S/c1-5-6(7(8)12(3)10-5)4-11(2)15(9,13)14/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHUTAFREDAMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CN(C)S(=O)(=O)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.